molecular formula C17H10F2N2O4 B7533141 N-(2,4-difluorophenyl)-5-(4-nitrophenyl)furan-2-carboxamide

N-(2,4-difluorophenyl)-5-(4-nitrophenyl)furan-2-carboxamide

Cat. No.: B7533141
M. Wt: 344.27 g/mol
InChI Key: JSEQJQRYWGWSGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-difluorophenyl)-5-(4-nitrophenyl)furan-2-carboxamide, also known as DFN-2, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DFN-2 belongs to the class of furan-2-carboxamides and has a molecular weight of 360.29 g/mol. This compound is synthesized using a multi-step process that involves the use of various reagents and solvents.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-5-(4-nitrophenyl)furan-2-carboxamide is not fully understood. However, it has been suggested that the compound exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a transcription factor that plays a crucial role in the regulation of various cellular processes, including inflammation and cell survival. Inhibition of the NF-κB pathway has been shown to induce apoptosis and cell cycle arrest in cancer cells and reduce inflammation in various disease models.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anti-inflammatory and anti-cancer effects in various preclinical studies. The compound has been shown to inhibit the activity of the NF-κB signaling pathway, leading to reduced inflammation and cell survival in various disease models. This compound has also been shown to induce apoptosis and cell cycle arrest in cancer cells, leading to reduced tumor growth and proliferation.

Advantages and Limitations for Lab Experiments

N-(2,4-difluorophenyl)-5-(4-nitrophenyl)furan-2-carboxamide has several advantages for use in laboratory experiments. The compound is relatively easy to synthesize and is stable under normal laboratory conditions. This compound has also been shown to exhibit potent anti-inflammatory and anti-cancer properties, making it a useful tool for investigating the mechanisms of these diseases. However, this compound has some limitations for use in laboratory experiments. The compound has low solubility in water, which can make it difficult to work with in aqueous systems. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

N-(2,4-difluorophenyl)-5-(4-nitrophenyl)furan-2-carboxamide has significant potential for further research and development. Some future directions for research on this compound include:
1. Investigating the mechanism of action of this compound in greater detail to better understand its anti-inflammatory and anti-cancer properties.
2. Developing more efficient synthesis methods for this compound to improve its availability for laboratory use.
3. Investigating the potential therapeutic applications of this compound in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases.
4. Conducting clinical trials to evaluate the safety and efficacy of this compound in humans.
5. Developing new derivatives of this compound to improve its pharmacological properties and enhance its therapeutic potential.
In conclusion, this compound is a compound with significant potential for therapeutic applications in the treatment of various diseases. The compound exhibits potent anti-inflammatory and anti-cancer properties and has been shown to inhibit the activity of the NF-κB signaling pathway. Further research is needed to fully understand the mechanism of action of this compound and to evaluate its safety and efficacy in humans.

Synthesis Methods

N-(2,4-difluorophenyl)-5-(4-nitrophenyl)furan-2-carboxamide is synthesized through a multi-step process that involves the use of various reagents and solvents. The synthesis process starts with the reaction of 2,4-difluorobenzonitrile with 4-nitrobenzaldehyde in the presence of a base such as sodium hydride. This reaction leads to the formation of 2,4-difluoro-5-(4-nitrophenyl)benzaldehyde, which is then converted to the corresponding furan-2-carboxylic acid using a mixture of acetic anhydride and acetic acid. Finally, the furan-2-carboxylic acid is converted to this compound using thionyl chloride and dimethylformamide.

Scientific Research Applications

N-(2,4-difluorophenyl)-5-(4-nitrophenyl)furan-2-carboxamide has been shown to exhibit potent anti-inflammatory and anti-cancer properties in various preclinical studies. The compound has been investigated for its potential therapeutic applications in the treatment of various diseases, including cancer, inflammatory bowel disease, and rheumatoid arthritis. This compound has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-5-(4-nitrophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10F2N2O4/c18-11-3-6-14(13(19)9-11)20-17(22)16-8-7-15(25-16)10-1-4-12(5-2-10)21(23)24/h1-9H,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSEQJQRYWGWSGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C(=O)NC3=C(C=C(C=C3)F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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